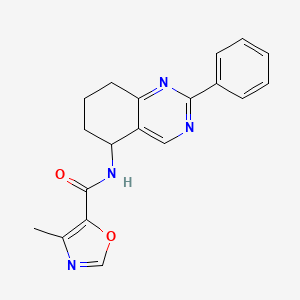![molecular formula C21H26N4O3 B6060859 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one is believed to modulate dopamine signaling, which has been implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one can modulate dopamine signaling in the mesolimbic system, which is involved in reward processing and motivation. It has also been shown to affect various neurotransmitter systems, including glutamate and GABA, which are involved in the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Orientations Futures
There are several future directions for the study of 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neuropsychiatric disorders. Additionally, further research is needed to better understand the mechanism of action of 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one and its potential long-term effects on the brain.
Méthodes De Synthèse
The synthesis of 6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one involves several steps, including the condensation of 1,3-benzodioxole-5-carboxaldehyde with piperidine, followed by the reaction of the resulting compound with 4-chloropyrimidine. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to act as a selective dopamine D3 receptor antagonist, which is believed to be responsible for its therapeutic effects.
Propriétés
IUPAC Name |
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21-11-18(22-13-23-21)15-2-1-7-25(12-15)16-5-8-24(9-6-16)17-3-4-19-20(10-17)28-14-27-19/h3-4,10-11,13,15-16H,1-2,5-9,12,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKDRKGUXCGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=CC4=C(C=C3)OCO4)C5=CC(=O)NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]piperidin-3-yl]-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxo-2-pentanone](/img/structure/B6060787.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B6060796.png)


![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)
![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6060861.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B6060889.png)